molecular formula C11H12O3 B2844903 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one CAS No. 20632-12-6

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one

Cat. No.: B2844903
CAS No.: 20632-12-6
M. Wt: 192.214
InChI Key: HRZXLSBBORQKLM-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one is an organic compound with the molecular formula C10H10O3. It is also known by other names such as 6-Acetyl-1,4-benzodioxane and 1,4-Benzodioxan-6-yl methyl ketone . This compound is characterized by a benzodioxane ring fused with a propanone group, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

It has been found to exhibit antibacterial activity againstB. subtilis and E. coli , suggesting that it may target bacterial proteins or enzymes essential for their growth and survival.

Mode of Action

Given its antibacterial activity , it is likely that it interacts with its targets in a way that inhibits bacterial growth. This could involve binding to bacterial proteins or enzymes, disrupting their function and thereby inhibiting bacterial growth and biofilm formation.

Biochemical Pathways

Its antibacterial activity suggests that it may interfere with pathways essential for bacterial growth and survival .

Result of Action

The primary result of the action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one is the inhibition of bacterial growth and biofilm formation . This suggests that the compound may have potential applications as an antibacterial agent.

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one typically involves the reaction of 1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate complex, which then undergoes rearrangement to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZXLSBBORQKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20632-12-6
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
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